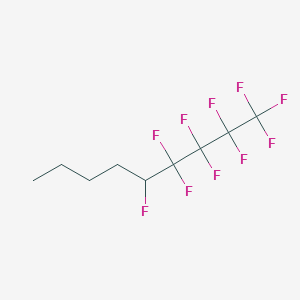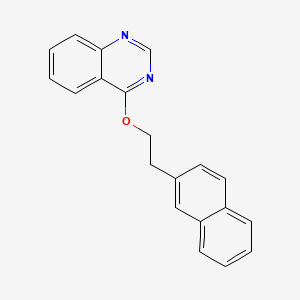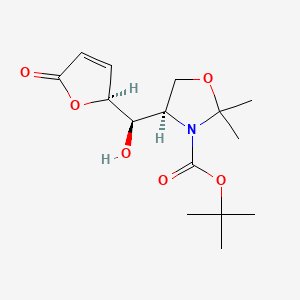
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrazolones, which are heterocyclic compounds containing a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the activation of the oxazoline ring by triflic anhydride, followed by the opening of the five-membered ring in the 5-methyl-2-phenyl-4,5-dihydrooxazole system . This process requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, which are useful for building complex organic molecules .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition reactions of triflamide in the presence of oxidizing agents to alkenes and dienes can yield various nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For example, zinc(II) complexes with pyrazolone-based hydrazones have been found to be effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness .
Wirkmechanismus
The mechanism of action of 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, the zinc(II) complex of this compound has been shown to impact the CTP pools in Trypanosoma brucei, suggesting that CTP synthetase is the targeted enzyme . This interaction disrupts the normal functioning of the parasite, leading to its elimination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one include other pyrazolone derivatives such as 5-methyl-2-phenyl-4-(2-phenyl-1-(2-(4-(trifluoromethyl)-phenyl)hydrazineyl)ethyl)-2,4-dihydro-3H-pyrazol-3-one and (Z)-5-methyl-2-phenyl-4-(2-phenyl-1-(2-(pyridin-2-yl)hydrazineyl)ethylidene)-2,4-dihydro-3H-pyrazol-3-one .
Uniqueness: The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing capability
Eigenschaften
Molekularformel |
C11H9F3N2O |
|---|---|
Molekulargewicht |
242.20 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-7-9(11(12,13)14)10(17)16(15-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI-Schlüssel |
XOQLTNUBBHKTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
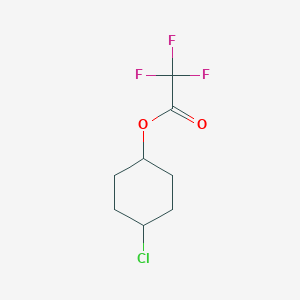
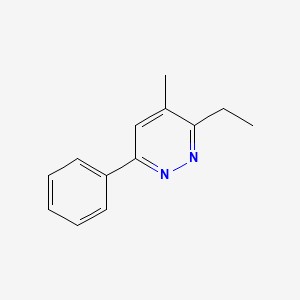
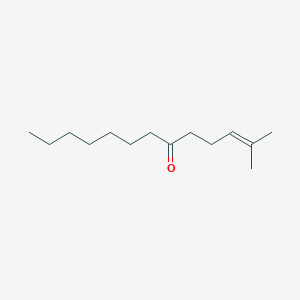
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)

![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
